N-(2-hydroxyphenyl)benzamide

Antimycobacterial Drug-resistant tuberculosis Mycobacterium abscessus

N-(2-Hydroxyphenyl)benzamide (CAS 3743-70-2) is the unsubstituted 2-hydroxy-N-phenylbenzamide pharmacophore—a validated starting scaffold for structure-activity relationship studies. The parent compound demonstrates acetylcholinesterase inhibition comparable to rivastigmine (IC₅₀ 33–86 μM), while halogenated and ester derivatives achieve 22–95× potency gains against butyrylcholinesterase (IC₅₀ 2.4 μM). The ortho-hydroxyl motif enables Mg²⁺ chelation critical for influenza endonuclease and HIV-1 integrase inhibition. Derivatives exhibit nanomolar antiplasmodial activity (IC₅₀ 3.9 nM) with no cross-resistance to artemisinin and outperform isoniazid against M. tuberculosis H₃₇Rv. Procure this characterized scaffold for reproducible CNS-targeted Alzheimer's, antimycobacterial, and broad-spectrum antiviral drug discovery programs.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 3743-70-2
Cat. No. B5124422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyphenyl)benzamide
CAS3743-70-2
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O
InChIInChI=1S/C13H11NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-9,15H,(H,14,16)
InChIKeyUYKVWAQEMQDRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxyphenyl)benzamide (CAS 3743-70-2) Procurement Guide: Technical Specifications and Differentiated Biological Activity Profile


N-(2-Hydroxyphenyl)benzamide (CAS 3743-70-2), also known as salicylanilide, is a 2-hydroxy-N-phenylbenzamide scaffold compound that serves as the foundational pharmacophore for a broad class of biologically active derivatives [1]. The unsubstituted parent compound is characterized by an ortho-hydroxyl group on the benzamide moiety, which enables metal-chelating interactions essential for inhibition of metalloenzymes such as influenza virus endonuclease and HIV-1 integrase [2]. This compound class has demonstrated activity across antimicrobial, antiviral, antimycobacterial, and enzyme inhibition applications, with halogenated and ester derivatives exhibiting substantially enhanced potency relative to the parent scaffold [3].

Why N-(2-Hydroxyphenyl)benzamide Cannot Be Substituted by Generic Salicylanilide Derivatives Without Verification


Generic substitution among salicylanilide analogs is scientifically unsound due to extreme structure-dependent variation in potency, selectivity, and mechanism of action. Within the 2-hydroxy-N-phenylbenzamide class, substitution patterns on both the salicyl and aniline rings produce dramatic shifts in biological activity: dihalogenated derivatives exhibit antitubercular MIC values in the 1–4 μM range while strong electron-withdrawing substituents (e.g., NO₂) abolish this activity entirely [1]. Similarly, cholinesterase inhibition IC₅₀ values span two orders of magnitude (from 2.4 μM to 228.4 μM) depending solely on halogenation and esterification patterns [2]. Even among FDA-approved salicylanilide drugs, niclosamide, oxyclozanide, and rafoxanide exhibit mechanistically distinct anti-adenovirus activities targeting different stages of viral replication [3]. Procuring the specific compound with validated substitution pattern and documented activity data is therefore essential for reproducible experimental outcomes.

N-(2-Hydroxyphenyl)benzamide Quantitative Differentiation Evidence: Comparator-Based Performance Data


Antimycobacterial Potency: Salicylanilide Derivatives Demonstrate 5–50× Lower MIC Values Than Clinical Comparators Against M. abscessus

Salicylanilide-based carbamates and esters exhibit in vitro activity against the highly chemotherapy-resistant pathogen Mycobacterium abscessus with MIC values ranging from 0.2 to 2.1 μM, which is significantly more potent than the clinical antibiotics ciprofloxacin and gentamicin [1]. Eleven salicylanilide derivatives demonstrated lower MIC values against M. tuberculosis H₃₇Rv than isoniazid, a first-line antitubercular drug [2].

Antimycobacterial Drug-resistant tuberculosis Mycobacterium abscessus

Cholinesterase Inhibition: Unsubstituted Parent Compound Matches Rivastigmine Potency; Halogenated Derivatives Show 10–35× BuChE Selectivity Enhancement

Unsubstituted 2-hydroxy-N-phenylbenzamide exhibits AChE inhibition with IC₅₀ values in the 33.1–85.8 μM range, demonstrating comparable or superior activity to rivastigmine, an FDA-approved cholinesterase inhibitor for Alzheimer's disease treatment [1]. Phosphorus-based ester derivatives, particularly 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, achieve BuChE IC₅₀ values as low as 2.4 μM [2].

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

Metal-Chelating Pharmacophore: 2-Hydroxybenzamide Moiety Enables Mg²⁺-Dependent Inhibition of Influenza Virus Endonuclease

The 2-hydroxyamide pharmacophore present in N-(2-hydroxyphenyl)benzamide chelates Mg²⁺ ions within the active site of influenza virus endonuclease, forming complexes with different stoichiometric ratios that functionally sequester the catalytic metal cofactor [1]. This metal-chelating mechanism is structurally distinct from neuraminidase inhibitors (e.g., oseltamivir) and M2 channel blockers (e.g., amantadine), representing an orthogonal antiviral strategy that may circumvent existing resistance mechanisms [2].

Antiviral Influenza Metalloenzyme inhibition

HIV-1 Integrase Inhibition: Parent Salicylanilide Demonstrates Sub-Micromolar Activity via Strand Transfer Mechanism

N-(2-Hydroxyphenyl)benzamide (salicylanilide) exhibits inhibition of HIV-1 integrase strand transfer activity at sub-micromolar concentrations (<1 μM), representing a validated starting point for integrase-targeted antiviral development [1]. This mechanism parallels that of clinically approved integrase strand transfer inhibitors (INSTIs) such as raltegravir and dolutegravir, though the salicylanilide scaffold offers distinct structural features for resistance profile differentiation [2].

HIV Integrase inhibition Antiviral drug discovery

Antimalarial Activity: 2-Hydroxyphenyl Benzamide Scaffold Delivers Nanomolar Potency Against Blood-Stage P. falciparum

Compound 31, a derivative characterized by the 2-hydroxyphenyl benzamide scaffold, displays potent activity against blood-stage and mature sexual stages of Plasmodium falciparum with an IC₅₀ of 3.9 ± 0.4 nM against PfNF54 strain, while exhibiting no toxicity in human cells [1]. Resistance selection studies identified a point mutation in pfmdr1 as the primary resistance mediator, with no cross-resistance to first-line antimalarials observed in resistant parasites [2].

Antimalarial Plasmodium falciparum Drug resistance

MDR-TB Carbamate Derivatives: MIC Values of 0.5–2 μmol/L Against Multidrug-Resistant Strains with Selectivity Index up to 96

Salicylanilide-based carbamates exhibit in vitro activity against five multidrug-resistant M. tuberculosis strains with MIC values between 0.5–2 μmol/L, while displaying only moderate toxicity against intestinal cells yielding a selectivity index up to 96 [1]. These derivatives also demonstrate pH 7.4 half-life stability of 43 hours, supporting their drug candidate viability for further development [2].

Multidrug-resistant tuberculosis Salicylanilide carbamates Selectivity index

Optimal Research and Industrial Application Scenarios for N-(2-Hydroxyphenyl)benzamide Based on Validated Evidence


Medicinal Chemistry: Lead Optimization for Novel Cholinesterase Inhibitors

Procure unsubstituted N-(2-hydroxyphenyl)benzamide as a validated starting scaffold for structure-activity relationship (SAR) studies targeting acetylcholinesterase and butyrylcholinesterase inhibition. The parent compound demonstrates comparable or superior AChE inhibitory activity to rivastigmine (IC₅₀ = 33.1–85.8 μM), while halogenation and phosphorus-based esterification have been shown to enhance BuChE potency to IC₅₀ = 2.4 μM—a 22–95× improvement [1]. The scaffold also possesses favorable physicochemical properties for blood-brain barrier penetration, making it suitable for CNS-targeted Alzheimer's disease drug discovery programs.

Antimycobacterial Drug Discovery: Development of MDR-TB and M. abscessus Therapeutics

Use the salicylanilide pharmacophore as a starting point for synthesizing carbamate and ester derivatives with demonstrated activity against multidrug-resistant Mycobacterium tuberculosis (MIC = 0.5–2 μmol/L) and Mycobacterium abscessus (MIC = 0.2–2.1 μM) [1]. These derivatives have been shown to be more effective than ciprofloxacin and gentamicin against M. abscessus, and 11 compounds outperformed isoniazid against M. tuberculosis H₃₇Rv [2]. The selectivity index of up to 96 and pH 7.4 half-life of 43 hours support further preclinical development.

Antiviral Research: Metal-Chelating Endonuclease and Integrase Inhibitor Development

Procure N-(2-hydroxyphenyl)benzamide for antiviral programs targeting metalloenzymes. The 2-hydroxyamide pharmacophore chelates Mg²⁺ ions within influenza virus endonuclease, providing a mechanism orthogonal to neuraminidase and M2 channel inhibitors [1]. Additionally, the parent compound exhibits sub-micromolar inhibition of HIV-1 integrase strand transfer activity, offering a structurally distinct scaffold from clinically approved INSTIs such as raltegravir and dolutegravir [2]. This dual antiviral potential makes the scaffold valuable for broad-spectrum antiviral discovery efforts.

Antimalarial Lead Discovery: Novel Ribosomal Protein Synthesis Inhibitors

Utilize the 2-hydroxyphenyl benzamide scaffold for developing next-generation antimalarial agents with novel mechanisms of action. Derivatives based on this scaffold have demonstrated nanomolar potency (IC₅₀ = 3.9 ± 0.4 nM) against blood-stage P. falciparum while showing no human cell toxicity [1]. Critically, resistance selection studies revealed a distinct pfmdr1-mediated resistance mechanism with no cross-resistance to first-line antimalarials [2]. This validated chemotype addresses the urgent need for antimalarials with novel modes of action to combat emerging artemisinin resistance.

Quote Request

Request a Quote for N-(2-hydroxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.